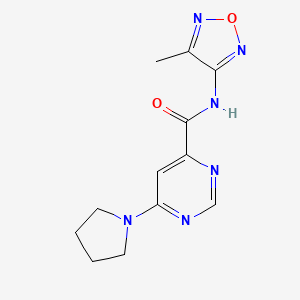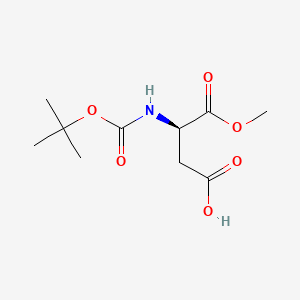![molecular formula C12H13N5O2 B2603692 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one CAS No. 2034544-48-2](/img/structure/B2603692.png)
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core linked to a tetrahydropyrazolo[1,5-a]pyrazine moiety, which contributes to its distinctive chemical properties and reactivity.
Mécanisme D'action
Target of Action
The primary target of the compound 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .
Biochemical Pathways
The compound affects the HBV replication pathway by interacting with the HBV core protein . This interaction disrupts the normal function of the core protein, leading to a decrease in the production of new virus particles . The downstream effects include a reduction in the viral load and potentially the alleviation of HBV-induced symptoms .
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of HBV replication and a reduction in the viral load . This can potentially lead to the alleviation of symptoms in individuals infected with HBV .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:
-
Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Ring
Starting Materials: The synthesis begins with the preparation of the tetrahydropyrazolo[1,5-a]pyrazine ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Reaction Conditions: The cyclization reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, at elevated temperatures (around 80-100°C).
-
Attachment of the Pyridazinone Core
Intermediate Formation: The intermediate tetrahydropyrazolo[1,5-a]pyrazine is then reacted with a suitable pyridazinone precursor. This step often involves nucleophilic substitution reactions.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the addition of a base such as potassium carbonate (K₂CO₃) to facilitate the substitution.
-
Final Coupling and Purification
Coupling Reaction: The final coupling of the intermediate with a methyl group is achieved through methylation reactions using methyl iodide (CH₃I) or similar reagents.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reagent addition) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate: Shares the tetrahydropyrazolo[1,5-a]pyrazine core but differs in the functional groups attached.
6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one: Lacks the methyl group at the 2-position, affecting its reactivity and biological activity.
Uniqueness
2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15-11(18)3-2-10(14-15)12(19)16-6-7-17-9(8-16)4-5-13-17/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOWFXIVCHAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)

![N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603619.png)


![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)

![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)
